1-(2-Fluorobenzyl)piperazine chemical properties and structure
1-(2-Fluorobenzyl)piperazine chemical properties and structure
Chemical Identity, Synthesis, and Pharmacological Context
Executive Summary
1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4 for free base) is a piperazine derivative characterized by a 2-fluorophenyl moiety linked to a piperazine ring via a methylene bridge.[1] While structurally analogous to the psychoactive stimulant 1-benzylpiperazine (BZP), this compound primarily serves as a high-value intermediate in the synthesis of pharmaceutical agents, including atypical antipsychotics and tyrosinase inhibitors. This guide details its physiochemical properties, validated synthetic protocols, and structural-activity relationships (SAR).
Part 1: Structural Identity & Physiochemical Profile[2]
The introduction of the fluorine atom at the ortho position of the benzyl ring introduces specific steric and electronic effects that differentiate this compound from its parent BZP molecule. The fluorine atom increases lipophilicity (LogP) and metabolic stability against ring hydroxylation.
Table 1: Physiochemical Data
| Property | Value | Note |
| IUPAC Name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| CAS (Free Base) | 89292-78-4 | Liquid at RT |
| CAS (HCl Salt) | 435345-41-8 | Solid |
| Molecular Formula | C₁₁H₁₅FN₂ | |
| Molecular Weight | 194.25 g/mol | |
| Boiling Point | 93–96 °C @ 0.2 mmHg | High vacuum required |
| Melting Point | 165–166 °C | Hydrochloride salt |
| Density | 1.170 g/mL (25 °C) | |
| pKa (Predicted) | ~9.07 | Basic nitrogen (N4) |
| SMILES | Fc1ccccc1CN2CCNCC2 |
Part 2: Synthetic Methodologies
Two primary routes exist for the synthesis of 1-(2-Fluorobenzyl)piperazine: Nucleophilic Substitution (Alkylation) and Reductive Amination . The alkylation route is preferred for industrial scalability due to lower reagent costs.
Protocol A: Direct N-Alkylation (Standard)
This method involves the reaction of excess piperazine with 2-fluorobenzyl chloride. The use of excess piperazine minimizes the formation of the unwanted bis-alkylated byproduct (1,4-bis(2-fluorobenzyl)piperazine).
Reagents:
-
Piperazine (anhydrous), 5.0 eq.
-
2-Fluorobenzyl chloride, 1.0 eq.
-
Solvent: Ethanol or THF.
-
Base: Potassium Carbonate (
) or Triethylamine (optional if excess piperazine acts as base).
Step-by-Step Methodology:
-
Dissolution: Dissolve piperazine (5.0 eq) in refluxing ethanol. Ensure complete solvation.
-
Addition: Add 2-fluorobenzyl chloride (1.0 eq) dropwise over 30 minutes to the refluxing solution. Causality: Slow addition prevents localized high concentrations of alkyl halide, reducing dimer formation.
-
Reflux: Maintain reflux for 3–4 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Solvent Removal: Evaporate ethanol under reduced pressure.
-
Workup:
-
Resuspend residue in water.
-
Basify to pH >12 with NaOH (aq).
-
Extract with Dichloromethane (DCM) (3x).[2]
-
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Distill under high vacuum (0.2 mmHg) to obtain the pure oil, or treat with HCl/Ether to precipitate the hydrochloride salt.
Visualization of Synthetic Logic
Caption: Logical flow of the N-alkylation synthesis protocol, highlighting critical control points for purity.
Part 3: Analytical Characterization
Verification of the structure requires confirmation of the fluorine substitution pattern and the integrity of the piperazine ring.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35–7.00 (m, 4H): Aromatic protons. The 2-fluoro substitution pattern creates a distinct multiplet pattern compared to unsubstituted benzyl.
-
δ 3.65 (s, 2H): Benzylic
bridge. -
δ 2.90 (t, 4H): Piperazine ring protons (adjacent to secondary amine).
-
δ 2.45 (br s, 4H): Piperazine ring protons (adjacent to benzyl amine).
-
-
¹⁹F NMR:
-
Distinct singlet/multiplet around -118 ppm (relative to
), confirming the ortho-fluorine.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 195.12; Observed 195.1.
-
Part 4: Pharmacological & Biological Context[5][6][7][8][9]
While often used as a chemical building block, 1-(2-fluorobenzyl)piperazine possesses intrinsic biological activity due to its structural similarity to Benzylpiperazine (BZP) .
Structure-Activity Relationship (SAR)
The 2-fluoro substituent modifies the pharmacodynamics of the piperazine scaffold:
-
Metabolic Stability: The fluorine atom at the ortho position blocks potential metabolic hydroxylation at that site, potentially extending the half-life compared to BZP.
-
Lipophilicity: Increased lipophilicity facilitates blood-brain barrier (BBB) penetration.
-
Receptor Affinity: 2-substitution can introduce steric clashes that reduce affinity for certain serotonin receptors (5-HT) compared to 3- or 4-substituted analogs (like mCPP or pFPP), potentially shifting the profile towards dopamine/norepinephrine reuptake inhibition.
Biological Pathway Logic
Caption: SAR impact of the 2-fluoro substituent on the benzylpiperazine scaffold.
Part 5: Handling & Safety
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage (Free base is corrosive).
-
H317: May cause an allergic skin reaction.
-
H335: May cause respiratory irritation.
-
Storage Protocols:
-
Store under inert gas (Nitrogen/Argon) to prevent oxidation of the secondary amine.
-
The hydrochloride salt is hygroscopic; store in a desiccator.
References
-
ChemicalBook. (2024).[3] 1-(2-Fluorobenzyl)piperazine Properties and CAS Data.
-
National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). BZP/piperazines drug profile.[4][5][6][7][8][9]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Fluorobenzyl)piperazine hydrochloride.
Sources
- 1. 1-(2-FLUOROBENZYL)PIPERAZINE CAS#: 89292-78-4 [amp.chemicalbook.com]
- 2. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Subjective effects in humans following administration of party pill drugs BZP and TFMPP alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Benzylpiperazine and Trifluoromethylphenylpiperazine into Schedule I [federalregister.gov]
- 9. Federal Register :: Request Access [unblock.federalregister.gov]
